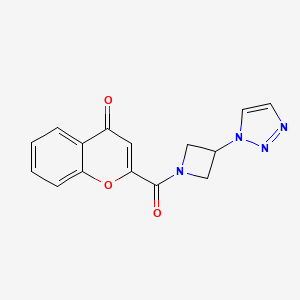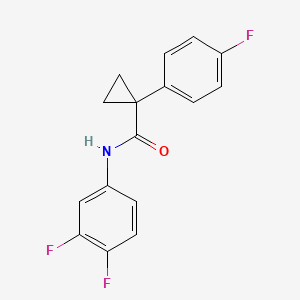
N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes the synthesis of a series of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides using copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This method could potentially be adapted for the synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-(4-ethoxyphenyl)oxalamide by changing the starting materials and reaction conditions to suit the different functional groups and structure of the target compound.
Molecular Structure Analysis
The molecular structure of this compound would likely exhibit characteristics similar to the compounds discussed in the first paper, such as the presence of a benzyl group and a heterocyclic moiety . These features are important for the biological activity of the compounds, as indicated by the structure-activity relationship (SAR) studies.
Chemical Reactions Analysis
The second paper discusses the formation of a heterocycle from phenylmethanesulfamide and dimethyl oxalate, which involves the formation of a linear intermediate followed by cyclization . This process could provide insights into the types of chemical reactions that might be involved in the synthesis or transformation of this compound, such as the formation of amide bonds and the potential for cyclization reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported in the provided papers, the properties of similar compounds can be inferred. For example, the presence of the benzyl group and the piperidine ring suggests that the compound would likely be a solid at room temperature and could exhibit moderate solubility in organic solvents . The oxalamide moiety could contribute to the compound's ability to form hydrogen bonds, potentially affecting its solubility and reactivity .
Applications De Recherche Scientifique
Receptor Mechanisms and Eating Disorders
Research demonstrates the role of orexin-1 receptor mechanisms in compulsive food consumption, suggesting a potential application for compounds targeting these receptors in treating eating disorders. Compounds like SB-649868, GSK1059865, and JNJ-10397049 have been evaluated for their effects on binge eating, indicating the relevance of receptor antagonism in therapeutic interventions (Piccoli et al., 2012).
Stress-Induced Hyperarousal
The development of selective orexin-1 receptor antagonists such as compound 56, which attenuates stress-induced hyperarousal without hypnotic effects, underscores the importance of receptor-specific targeting for managing stress or anxiety-related disorders (Bonaventure et al., 2015).
Antimicrobial and Antioxidant Properties
Novel piperidin-4-one oxime esters have been synthesized and evaluated for their antimicrobial and antioxidant activities, showcasing the broad spectrum of biological applications for such compounds. These findings indicate potential research avenues in the development of new therapeutic agents with antimicrobial and antioxidant properties (Harini et al., 2014).
Sigma Receptor Ligands
Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity for sigma receptors highlight the potential for developing novel therapeutic agents targeting sigma receptors for managing pain and other conditions. This research underscores the significance of structural modification in enhancing receptor affinity and selectivity (Prezzavento et al., 2007).
Anticancer Activity
Compounds with specific structural features, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have been synthesized and shown to inhibit cancer cell growth, particularly through their interaction with tubulin polymerization. This research highlights the potential for similar compounds in anticancer drug development (Stefely et al., 2010).
Mécanisme D'action
Target of Action
It is part of a study into new fentanyl-derived opioid compounds , suggesting that it may interact with opioid receptors, which play a crucial role in pain perception and analgesia.
Mode of Action
Given its relation to Fentanyl-derived compounds , it might interact with opioid receptors, leading to changes in the perception of pain.
Biochemical Pathways
If it acts on opioid receptors like other fentanyl-derived compounds , it could influence the pain signaling pathway, affecting the transmission and perception of pain signals.
Result of Action
If it acts similarly to other Fentanyl-derived compounds , it could potentially provide potent analgesic activity with reduced side effects.
Propriétés
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(4-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-2-29-21-10-8-20(9-11-21)25-23(28)22(27)24-16-18-12-14-26(15-13-18)17-19-6-4-3-5-7-19/h3-11,18H,2,12-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZBXHYROPVGJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[4-[(3-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B3016155.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide](/img/structure/B3016157.png)

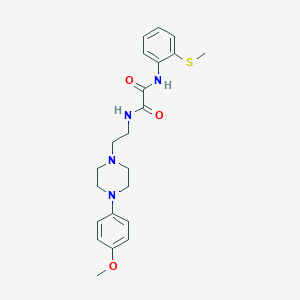
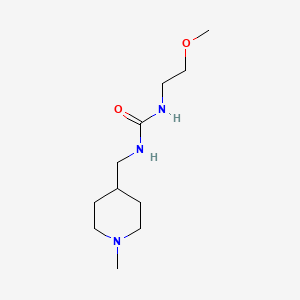
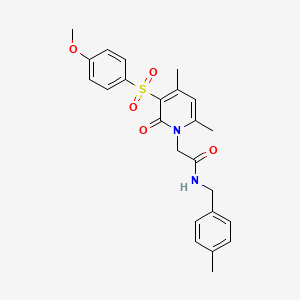
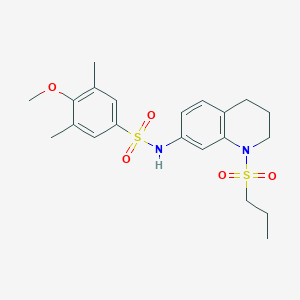
![1-(4-Methoxyphenyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)ethanone](/img/structure/B3016164.png)
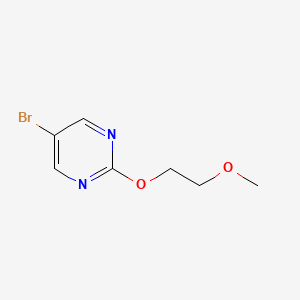
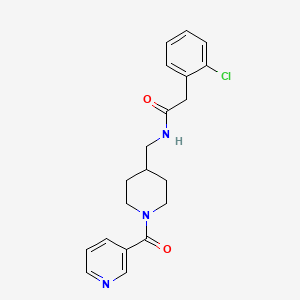
![4-{[(4-Chlorobenzoyl)oxy]imino}-1-(phenylsulfonyl)piperidine](/img/structure/B3016168.png)

